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Compound of Interest

Compound Name: 1,5-Dimethyl Citrate

Cat. No.: B1141270

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1,5-Dimethyl Citrate, a key intermediate in various chemical syntheses. This document
presents available experimental and predicted spectroscopic data, detailed experimental
protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 1,5-Dimethyl Citrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for 1,5-Dimethyl Citrate

Chemical Shift (6) ppm Multiplicity Assignment
) 6H, -OCHs (two symmetrical

3.62 Singlet

methoxy groups)

2H, -CH2- (diastereotopic
2.93 Doublet

methylene protons)

2H, -CH2- (diastereotopic
2.84 Doublet

methylene protons)
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Solvent: Not specified in the available literature, but likely CDCIs or DMSO-de.

Table 2: Predicted 3C NMR Spectroscopic Data for 1,5-Dimethyl Citrate

Predicted Chemical Shift (0) ppm Assignment

~175 C=0 (Carboxylic acid)
~171 C=0 (Ester)

~73 C-OH (Tertiary alcohol)
~52 -OCHs (Methoxy)

~43 -CHz- (Methylene)

Note: The 13C NMR data is predicted as experimental data is not readily available in the cited
literature. Predicted values are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1,5-Dimethyl Citrate

Wavenumber (cm—2) Intensity Assignment

3500 - 2500 Broad O-H stretch (Carboxylic acid)
~2950 Medium C-H stretch (Aliphatic)

~1735 Strong C=0 stretch (Ester)

~1710 Strong C=0 stretch (Carboxylic acid)

C-O stretch (Ester and
~1200 Strong ] ]
Carboxylic acid)

Note: The IR data is predicted based on characteristic absorption frequencies for the functional
groups present in 1,5-Dimethyl Citrate. Experimental spectra were not available in the
reviewed sources.
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Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,5-Dimethyl Citrate

mlz lon Method
242.8 [M+Na]* ESI-MS
218.8 [M-H]~ ESI-MS

Molecular Formula: CsH1207 Molecular Weight: 220.18 g/mol

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an
organic compound like 1,5-Dimethyl Citrate.

Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural
elucidation of 1,5-Dimethyl Citrate.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to
characterize 1,5-Dimethyl Citrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better resolution.

Sample Preparation:

o Weigh approximately 5-10 mg of purified 1,5-Dimethyl Citrate for tH NMR and 20-50 mg for
13C NMR.

e Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds or
Chloroform-d). The choice of solvent is critical and should be one in which the compound is
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fully soluble.

o Transfer the solution to a clean, dry 5 mm NMR tube.

« If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for
chemical shift referencing.

H NMR Acquisition:

Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature
(typically 298 K).

e Lock the spectrometer onto the deuterium signal of the solvent.
» Shim the magnetic field to achieve homogeneity and optimal resolution.

e Acquire the *H NMR spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

» Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

 Integrate the signals to determine the relative number of protons for each resonance.
13C NMR Acquisition:

e Following *H NMR, acquire the 13C NMR spectrum. A proton-decoupled pulse sequence is
typically used to simplify the spectrum to single lines for each unique carbon atom.

e Due to the low natural abundance of 13C, a larger number of scans and a longer acquisition
time are generally required compared to *H NMR.

e Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum.

¢ Place a small amount of the solid 1,5-Dimethyl Citrate sample directly onto the ATR crystal,
ensuring good contact.

o Apply pressure using the instrument's pressure arm to ensure a good interface between the
sample and the crystal.

¢ Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio. The data is usually collected over a range of 4000-400 cm~1.

Data Analysis:
e The background spectrum is automatically subtracted from the sample spectrum.

« ldentify the characteristic absorption bands and correlate them with specific functional
groups (e.g., O-H, C=0, C-0).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the molecule.

Instrumentation: An Electrospray lonization (ESI) mass spectrometer, often coupled with a
liquid chromatography system (LC-MS).

Sample Preparation:

e Prepare a dilute solution of 1,5-Dimethyl Citrate (typically in the low pg/mL to ng/mL range)
in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent
should be compatible with the ESI source.
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e The solution may be introduced into the mass spectrometer via direct infusion or through an
LC system.

Data Acquisition (ESI-MS):

The sample solution is introduced into the ESI source, where it is nebulized and ionized,
typically forming protonated [M+H]*, sodiated [M+Na]*, or deprotonated [M-H]~ ions.

e The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight).

e The mass spectrum is recorded, showing the relative abundance of ions as a function of
their mass-to-charge ratio (m/z).

» For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is
measured, which allows for the determination of the elemental formula.

This guide provides a foundational understanding of the spectroscopic characteristics of 1,5-
Dimethyl Citrate. For further in-depth analysis, it is recommended to consult specialized
spectroscopic databases and perform experimental validation.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Dimethyl Citrate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1141270#spectroscopic-data-for-1-5-dimethyl-citrate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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